molecular formula C27H27FN4O2S B2610732 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide CAS No. 1112306-94-1

1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2610732
CAS No.: 1112306-94-1
M. Wt: 490.6
InChI Key: MQKKGGSSQMIOCV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-fluorobenzyl group at position 3 of the thienopyrimidinone ring and a piperidine-4-carboxamide moiety substituted with a 4-methylbenzyl group. The fluorine atom on the benzyl group enhances metabolic stability and binding affinity, while the piperidine-carboxamide tail contributes to solubility and target engagement .

Properties

IUPAC Name

1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN4O2S/c1-18-2-4-19(5-3-18)16-29-25(33)21-10-13-31(14-11-21)27-30-23-12-15-35-24(23)26(34)32(27)17-20-6-8-22(28)9-7-20/h2-9,12,15,21H,10-11,13-14,16-17H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKKGGSSQMIOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Modifications

The compound’s structural analogs share the thieno[3,2-d]pyrimidinone scaffold but differ in substituents, which critically influence potency, selectivity, and pharmacokinetics. Below is a comparative analysis:

Compound Substituents Key Differences Inferred Properties
Target Compound 3-(4-Fluorobenzyl), N-(4-methylbenzyl)piperidine-4-carboxamide Balanced lipophilicity (fluorine) and solubility (piperidine-carboxamide) Moderate metabolic stability; potential CNS penetration due to piperidine
1-[7-(2-Fluorophenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide 7-(2-Fluorophenyl), N-(1-phenylethyl) Fluorine at position 7; phenylethyl group instead of benzyl Increased steric bulk may reduce solubility; 2-fluorophenyl may alter target binding
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide 7-(3-Methylphenyl), N-(2,4-difluorobenzyl) Dual fluorine atoms on benzyl; 3-methylphenyl at position 7 Enhanced metabolic stability (difluorobenzyl); methyl group may improve lipophilicity
N-(4-Phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide Trifluoromethylpyrimidine core, phenoxyphenyl substituent Pyrimidine instead of thienopyrimidinone; trifluoromethyl group High electron-withdrawing effects (CF₃); likely improved target affinity
Critical Observations

Fluorine Substitution: The 4-fluorobenzyl group in the target compound optimizes metabolic stability without excessive hydrophobicity, unlike the 2,4-difluorobenzyl group in , which may increase CYP450 interactions .

Piperidine-Carboxamide Tail :

  • The 4-methylbenzyl group in the target compound provides moderate lipophilicity, whereas the phenylethyl group in introduces steric hindrance, possibly reducing membrane permeability .
  • Piperidine-substituted analogs (e.g., ) demonstrate improved oral bioavailability, suggesting the target compound may share this advantage .

Core Modifications: Replacement of the thienopyrimidinone with a pyrimidine () or pyrrolopyrimidine () core significantly alters selectivity. For example, AZD5363 () targets Akt kinases via its pyrrolopyrimidine scaffold, whereas thienopyrimidinones often modulate GPCRs or tyrosine kinases .

Optimization Challenges :

  • Balancing solubility (via piperidine-carboxamide) and target affinity (via fluorinated aryl groups).
  • Avoiding CYP inhibition, a common issue with difluorophenyl substituents ( vs. 12) .

Biological Activity

The compound 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FN3O2SC_{21}H_{22}FN_{3}O_{2}S. It features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the fluorophenyl and methylphenyl groups may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the compound may act as an inhibitor of specific kinases or enzymes involved in cell signaling pathways, potentially affecting tumor growth and proliferation.

Potential Targets:

  • Kinases : The compound may inhibit kinase activity, leading to altered phosphorylation states of target proteins.
  • Enzymatic Inhibition : It could interfere with enzymes critical for nucleic acid synthesis or metabolic pathways.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on thieno[3,2-d]pyrimidines have shown their ability to inhibit cancer cell proliferation in vitro. A notable study demonstrated that related compounds inhibited the growth of various cancer cell lines at low micromolar concentrations.

CompoundCell LineIC50 (µM)
Compound AMV4-11 (acute biphenotypic leukemia)0.3
Compound BMOLM13 (acute monocytic leukemia)1.2

This data suggests that the compound may share similar potency against these cell lines.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this class of compounds. Research has shown that thieno[2,3-b]pyrimidines exhibit antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial DNA synthesis or inhibition of critical metabolic pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining efficacy and safety profiles.

Absorption and Distribution

The lipophilicity attributed to the aromatic groups may enhance membrane permeability, facilitating absorption in biological systems.

Metabolism

Metabolic studies are essential to identify potential metabolites that may contribute to or detract from the compound's biological activity. Enzyme assays can provide insights into how this compound is processed in vivo.

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